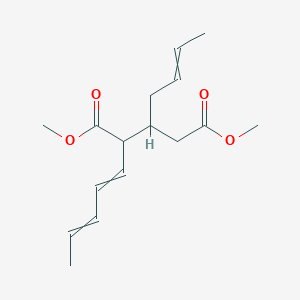
Dimethyl 3-(but-2-en-1-yl)-2-(penta-1,3-dien-1-yl)pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-(but-2-en-1-yl)-2-(penta-1,3-dien-1-yl)pentanedioate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a complex structure with multiple double bonds and ester functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-(but-2-en-1-yl)-2-(penta-1,3-dien-1-yl)pentanedioate can be achieved through various organic reactions. One common method involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also a common practice to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(but-2-en-1-yl)-2-(penta-1,3-dien-1-yl)pentanedioate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, ethers.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme-catalyzed reactions involving esters.
Medicine: Could be explored for its pharmacological properties.
Industry: Used in the production of fragrances and flavors.
Mechanism of Action
The mechanism of action of Dimethyl 3-(but-2-en-1-yl)-2-(penta-1,3-dien-1-yl)pentanedioate would depend on its specific application. For instance, in biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the formation of the corresponding alcohol and acid. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,3-dimethylsuccinate
- Dimethyl maleate
- Dimethyl fumarate
Comparison
Dimethyl 3-(but-2-en-1-yl)-2-(penta-1,3-dien-1-yl)pentanedioate is unique due to its multiple double bonds and extended carbon chain, which may impart different chemical reactivity and physical properties compared to simpler esters like dimethyl maleate and dimethyl fumarate
Properties
CAS No. |
61679-91-2 |
|---|---|
Molecular Formula |
C16H24O4 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
dimethyl 3-but-2-enyl-2-penta-1,3-dienylpentanedioate |
InChI |
InChI=1S/C16H24O4/c1-5-7-9-11-14(16(18)20-4)13(10-8-6-2)12-15(17)19-3/h5-9,11,13-14H,10,12H2,1-4H3 |
InChI Key |
LZQDQBLDLXPWPC-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC(CC(=O)OC)C(C=CC=CC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















